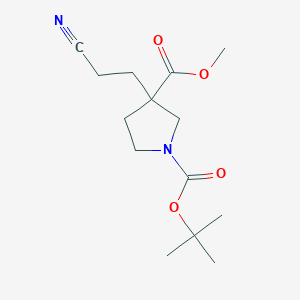
1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a cyanoethyl group attached to a pyrrolidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl and methyl groups under specific conditions. One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch processes or continuous flow processes. The use of flow microreactor systems is particularly advantageous in industrial production due to their efficiency and sustainability . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanoethyl group to other functional groups.
Substitution: The tert-butyl and methyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.
科学研究应用
1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
作用机制
The mechanism of action of 1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl and methyl groups contribute to its reactivity, allowing it to participate in various chemical reactions. The cyanoethyl group can interact with enzymes and other biological molecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
Uniqueness
1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate is unique due to the presence of both tert-butyl and cyanoethyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it particularly valuable in organic synthesis and medicinal chemistry, where it can be used to create novel compounds with specific properties.
属性
分子式 |
C14H22N2O4 |
|---|---|
分子量 |
282.34 g/mol |
IUPAC 名称 |
1-O-tert-butyl 3-O-methyl 3-(2-cyanoethyl)pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H22N2O4/c1-13(2,3)20-12(18)16-9-7-14(10-16,6-5-8-15)11(17)19-4/h5-7,9-10H2,1-4H3 |
InChI 键 |
CROAAHFYPVUNKP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(CCC#N)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















